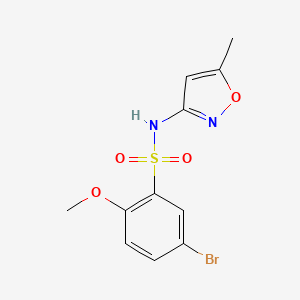![molecular formula C18H22O3 B5169022 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical industry due to its various biological activities, such as anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosine kinase. Coumarin is also known to interact with various receptors, such as the serotonin receptor and the adenosine receptor. It has been suggested that 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one may modulate the activity of these receptors, leading to its biological effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Coumarin has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have anti-coagulant effects by inhibiting the activity of thrombin and factor Xa.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages as a research tool. It is readily available and relatively inexpensive. Coumarin is also stable and easy to handle. However, there are some limitations to its use in lab experiments. Coumarin has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives. Another area of research is the investigation of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential use in the treatment of neurological disorders, such as Alzheimer's disease. In addition, the development of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one-based drugs with improved bioavailability and efficacy is an important area of research. Finally, the investigation of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential use in combination with other drugs for the treatment of cancer and other diseases is an important area of research.
Synthesis Methods
Coumarin can be synthesized by various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of an alkali catalyst. Pechmann condensation involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst. Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst. Among these methods, Pechmann condensation is the most commonly used method for 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one synthesis.
Scientific Research Applications
Coumarin has been extensively studied for its various biological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-coagulant effects. Coumarin has also been shown to have antioxidant, antiviral, and antibacterial properties. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
4-butyl-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-7-14-10-17(19)21-18-13(4)16(9-8-15(14)18)20-11-12(2)3/h8-10H,2,5-7,11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQTVGONOUOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)

![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)